amine](/img/structure/B13246748.png)
[3-(1H-Imidazol-1-yl)propyl](1-methoxypropan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Imidazol-1-yl)propylamine is a chemical compound that features an imidazole ring attached to a propyl chain, which is further linked to a methoxypropan-2-yl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)propylamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Propyl Chain: The imidazole ring is then alkylated with a propyl halide under basic conditions to form 3-(1H-Imidazol-1-yl)propane.
Introduction of the Methoxypropan-2-yl Amine Group: The final step involves the nucleophilic substitution of the propyl chain with 1-methoxypropan-2-amine under suitable conditions, such as in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of 3-(1H-Imidazol-1-yl)propylamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropan-2-yl amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or oxides.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(1H-Imidazol-1-yl)propylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand for studying enzyme interactions and receptor binding due to its imidazole ring, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, 3-(1H-Imidazol-1-yl)propylamine is investigated for its potential as a pharmacophore in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or coatings that require the presence of imidazole or amine groups.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-1-yl)propylamine involves its interaction with molecular targets through its imidazole and amine groups. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the amine group can act as a nucleophile or base in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
[3-(1H-Imidazol-1-yl)propyl]amine: Lacks the methoxypropan-2-yl group, making it less versatile in certain applications.
3-(1H-Imidazol-1-yl)propylamine: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its reactivity and interactions.
3-(1H-Imidazol-1-yl)propylamine: Contains an ethoxy group, which can affect its solubility and chemical properties.
Uniqueness
3-(1H-Imidazol-1-yl)propylamine is unique due to the presence of both an imidazole ring and a methoxypropan-2-yl amine group
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-1-methoxypropan-2-amine |
InChI |
InChI=1S/C10H19N3O/c1-10(8-14-2)12-4-3-6-13-7-5-11-9-13/h5,7,9-10,12H,3-4,6,8H2,1-2H3 |
InChI Key |
CIMGRTKHTQEFAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCCCN1C=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]propan-2-ol](/img/structure/B13246668.png)
![3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B13246671.png)
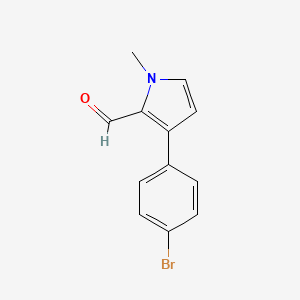
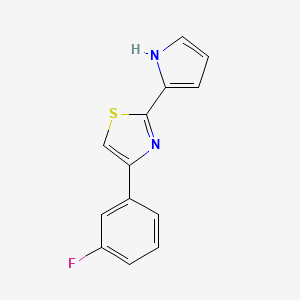
![7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13246689.png)
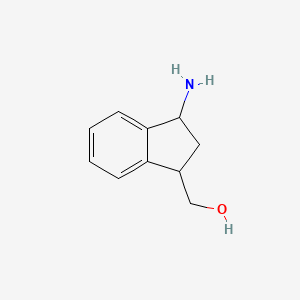
amine](/img/structure/B13246703.png)
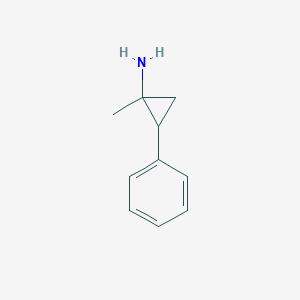
![(2-Ethoxyethyl)[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B13246716.png)
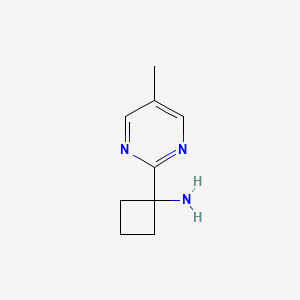
![4-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13246726.png)
![2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B13246730.png)
![Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate hydrochloride](/img/structure/B13246738.png)
![6-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13246751.png)
